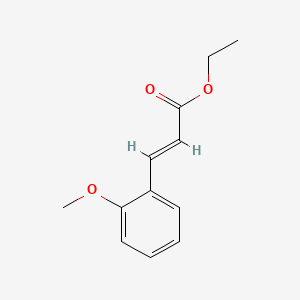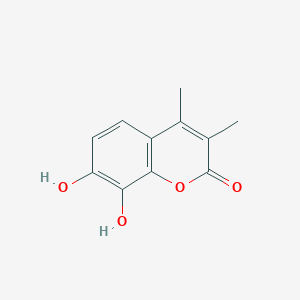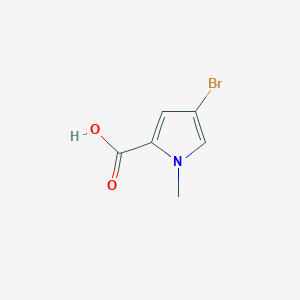
4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a carboxylic acid group in the molecule suggests that it has potential reactivity and could be used as an intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method includes the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure in the presence of a palladium catalyst . Additionally, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been used as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, serving as a progenitor for 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, ab initio and DFT calculations have been performed to determine the molecular structure of a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, which showed good agreement with experimental results . Similarly, the crystal structure of Methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate has been characterized by single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives involves electrophilic substitution reactions . The bromine atom in the pyrrole ring can also facilitate the formation of biphenyl structures, as seen in the synthesis of 4'-Bromobiphenyl-4-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylic acid groups can affect properties like solubility, melting point, and reactivity. For example, the crystal structures of the 4-bromocamphorenic acids provide insights into the physical properties of brominated carboxylic acids, showing little variation in melting points between pure isomeric end-members and the isomeric mixture . The synthesis and characterization of pyrrole derivatives, including their crystal structures, can provide valuable information about their physical and chemical properties .
Applications De Recherche Scientifique
-
- Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and more .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- The structure–activity relationship studies have been discussed along with their therapeutic applications .
-
Synthesis of Indole Derivatives
- Indoles are significant heterocyclic systems in natural products and drugs .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
4-bromo-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZDZQRYBIAVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429254 | |
| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
875160-43-3 | |
| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



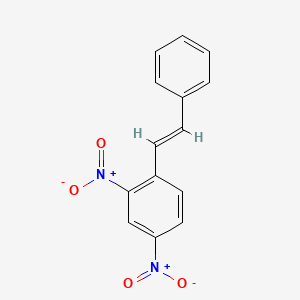
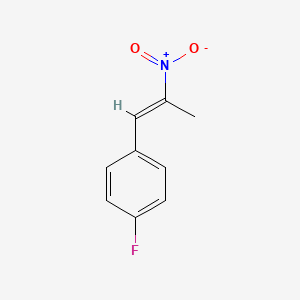
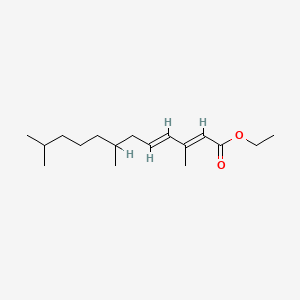
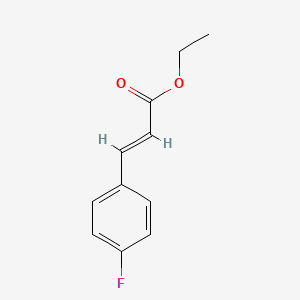
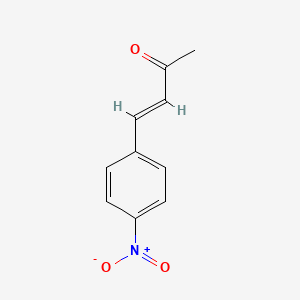
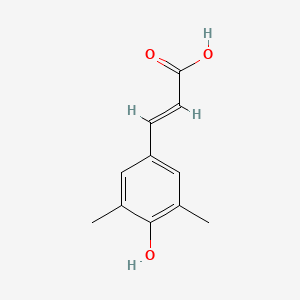
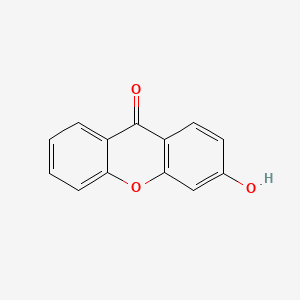
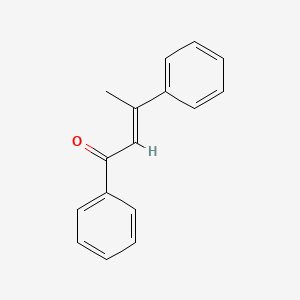
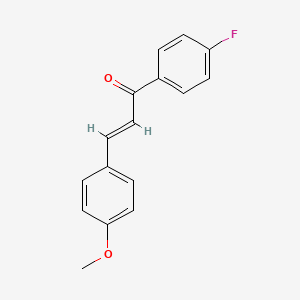
![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)
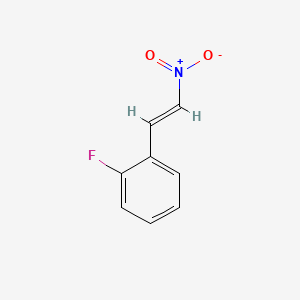
![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)
